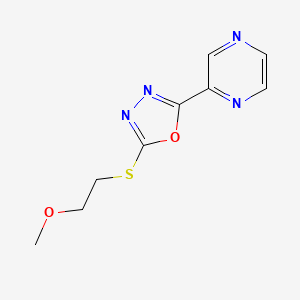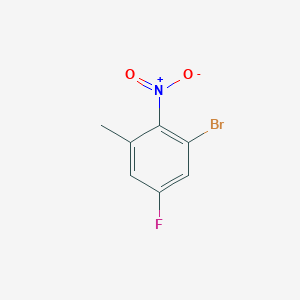
3-Bromo-5-fluoro-2-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoro-2-nitrotoluene is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of toluene, where the methyl group is substituted with a bromine atom at the third position, a fluorine atom at the fifth position, and a nitro group at the second position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-nitrotoluene typically involves multi-step reactions starting from toluene. The process includes:
Nitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position.
Bromination: The nitrotoluene is then brominated using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the meta position.
Fluorination: Finally, the compound undergoes fluorination using a fluorinating agent such as Selectfluor to introduce the fluorine atom at the para position.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 3-Bromo-5-fluoro-2-aminotoluene.
Oxidation: Formation of 3-Bromo-5-fluoro-2-nitrobenzoic acid.
Scientific Research Applications
3-Bromo-5-fluoro-2-nitrotoluene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-nitrotoluene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-nitrotoluene
- 5-Fluoro-2-nitrotoluene
- 3-Bromo-5-chloro-2-nitrotoluene
Uniqueness
3-Bromo-5-fluoro-2-nitrotoluene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions compared to similar compounds. The combination of these substituents makes it a valuable intermediate in organic synthesis and research.
Properties
Molecular Formula |
C7H5BrFNO2 |
|---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
1-bromo-5-fluoro-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(9)3-6(8)7(4)10(11)12/h2-3H,1H3 |
InChI Key |
HEQRANQEOUBDLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


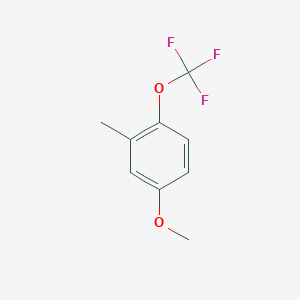

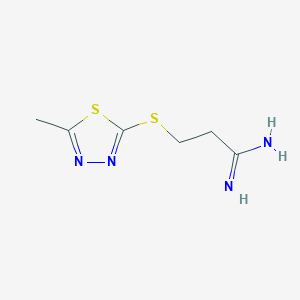
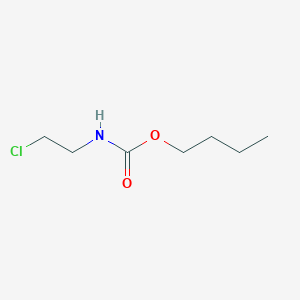
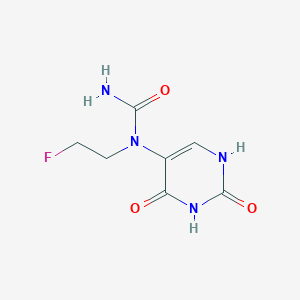
![[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-](/img/structure/B13108182.png)
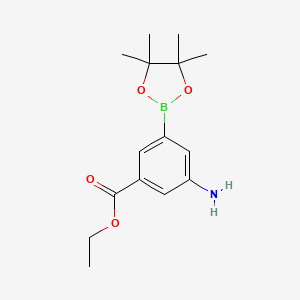
![Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)
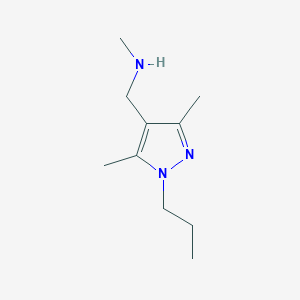
![6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13108210.png)

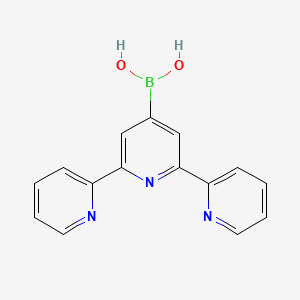
![4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine](/img/structure/B13108229.png)
